2,4-Diaminotoluene

Description

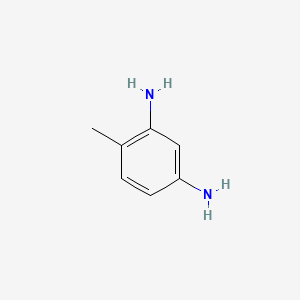

2,4-diaminotoluene is an aminotoluene that is para-toluidine with an additional amino group at position 2. It has a role as a metabolite. It is functionally related to a p-toluidine.

Exposure to toluene-2,4-diamine is primarily occupational. Acute (short-term) exposure to high levels of toluene-2,4-diamine in humans has caused severe skin and eye irritation sometimes leading to permanent blindness. Other effects include respiratory problems, stomach gas, rise in blood pressure, dizziness, convulsions, fainting, and coma. No information is available regarding the chronic (long-term) or carcinogenic effects of toluene-2,4-diamine in humans. Chronic animal studies have reported liver injury. In animal studies, toluene-2,4-diamine was carcinogenic following dietary administration, producing a significant increase in the incidence of a large variety of tumor types, including liver, mammary gland, subcutaneous fibromas, lung lymphomas, and leukemia. EPA has classified toluene-2,4-diamine as a Group B2, probable human carcinogen.

developer T is a natural product found in Euglena gracilis and Trypanosoma brucei with data available.

This compound is a synthetic, colorless to brown crystalline solid that is soluble in water, ethanol, ether and benzene. It is used primarily as an intermediate in the production of toluene diisocyanate, which is used to produce polyurethane. Small amounts of this compound are also used to produce dyes for textiles, leathers, furs, and wood and biological stains. When heated to decomposition, it emits toxic fumes of nitrogen oxides. The primary routes of potential human exposure to this compound are dermal contact and inhalation. Contact with this chemical can irritate the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKAJLKRJDJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2, Array | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride) | |

| Record name | Toluene-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020402 | |

| Record name | 2,4-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.] | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F) | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals | |

CAS No. |

95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5 | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenediamine, 4-methyl-, coupled with diazotized 4-methyl-1,3-phenylenediamine, diazotized m-phenylenediamine, diazotized m-toluidine, m-phenylenediamine and m-toluidine, acetates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1AKN4HYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

210 °F (NTP, 1992), 99 °C, 210 °F | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1612 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-TOLUENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0582 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,4-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/760 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0620.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diaminotoluene from 2,4-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,4-Diaminotoluene (B122806) (TDA) from 2,4-Dinitrotoluene (B133949) (DNT). TDA is a crucial chemical intermediate, primarily utilized in the production of toluene (B28343) diisocyanate (TDI), a key monomer for polyurethane manufacturing.[1][2][3] It also serves as a precursor in the synthesis of various dyes and pigments.[4][5] The synthesis predominantly involves the reduction of the two nitro groups on the DNT molecule. This document details the most common industrial and laboratory methods, including catalytic hydrogenation and chemical reduction, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Principal Synthesis Methodologies

The conversion of 2,4-dinitrotoluene to this compound is a reduction reaction. The two most established methods are:

-

Catalytic Hydrogenation: This is the primary industrial method, favored for its efficiency and cleaner reaction profile.[2] It involves the reaction of DNT with hydrogen gas in the presence of a metal catalyst.

-

Chemical Reduction: Often employed in laboratory settings, this method uses metals like iron in an acidic medium to achieve the reduction.[6][7]

Catalytic Hydrogenation

Catalytic hydrogenation is the cornerstone of industrial TDA production.[8] The process involves the liquid-phase reduction of DNT using hydrogen gas, typically in a slurry reactor. The choice of catalyst is critical and influences reaction conditions and efficiency.

Catalysts

Two main classes of catalysts are used:

-

Raney Nickel: A sponge-like, porous nickel catalyst, it is widely used due to its high activity, stability, and cost-effectiveness.[9][10][11] It is suitable for a wide range of reaction conditions.[11]

-

Precious Metal Catalysts: Catalysts based on platinum (Pt) or palladium (Pd), often supported on carbon (e.g., Pt/C, Pd/C), are also highly effective.[8][12][13] They can offer high activity and may operate under milder conditions but are generally more expensive than nickel-based catalysts.[8][14]

Reaction Mechanism and Pathway

The hydrogenation of DNT to TDA is a stepwise process. The two nitro groups are reduced consecutively, proceeding through intermediate species such as aminonitrotoluenes (e.g., 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene) and hydroxylaminonitrotoluene.[13][15] The exact pathway can be influenced by the catalyst and reaction conditions.

Experimental Protocols and Data

Reaction conditions for catalytic hydrogenation vary based on the catalyst, solvent, and desired reaction rate. The process can be performed without an external solvent, using the product TDA as the reaction medium.[16]

Table 1: Comparison of Catalytic Hydrogenation Conditions

| Parameter | Raney Nickel System[16] | Platinum Catalyst System[15] |

|---|---|---|

| Catalyst | Raney Ni | Pt clusters on nanodiamond@graphene |

| DNT Input | Not specified (solvent-free) | 1 mmol |

| Catalyst Loading | 0.03% - 2.0% (mass fraction) | 5 mg (0.0256 mol% Pt) |

| Solvent | None (TDA product as medium) | Methanol (B129727) (10 mL) |

| Temperature | 100 - 140 °C | 25 °C |

| **Pressure (H₂) ** | 1.0 - 3.0 MPa | 1 MPa |

| Reaction Time | Not specified | 2 hours |

| Conversion | >99% (implied) | >99% |

| Selectivity | Not specified | >99% for 2,4-DAT |

General Experimental Workflow

The industrial process for catalytic hydrogenation follows a sequence of steps designed for continuous and efficient production.

Chemical Reduction with Iron

The reduction of DNT using iron filings in an acidic aqueous solution (a variation of the Béchamp reduction) is a classic and reliable laboratory-scale method.[17] The reaction is robust and yields the product in good purity after workup.

Detailed Experimental Protocol

The following protocol is adapted from a standard procedure published in Organic Syntheses.[17]

Table 2: Experimental Protocol for Iron Reduction of 2,4-Dinitrotoluene[17]

| Step | Procedure | Reagents & Quantities |

|---|---|---|

| 1. Setup | A 500-cc three-necked flask is fitted with a reflux condenser and a mechanical stirrer. | 2,4-Dinitrotoluene: 45.5 g (0.25 mole)Iron powder: 85 g (1.5 moles)50% Ethyl Alcohol: 100 cc |

| 2. Reaction | The mixture is heated to boiling. A solution of concentrated HCl in 50% ethanol (B145695) is added slowly. The mixture is refluxed for two hours after the acid addition is complete. | Conc. Hydrochloric Acid: 5.2 cc (0.06 mole)50% Ethyl Alcohol: 25 cc |

| 3. Neutralization | The hot mixture is made just alkaline to litmus (B1172312) with alcoholic potassium hydroxide. | 15% Alcoholic KOH solution |

| 4. Filtration | While still hot, the iron sludge is removed by filtration. The flask and residue are washed with 95% ethyl alcohol. | 95% Ethyl Alcohol: 2 x 50 cc portions |

| 5. Precipitation | 6 N sulfuric acid is added to the filtrate to precipitate the this compound sulfate (B86663) salt. | 6 N Sulfuric Acid: 84 cc |

| 6. Isolation | The mixture is cooled to 25 °C and the sulfate salt is collected by suction filtration. The product is washed with ethanol and dried. | 95% Ethyl Alcohol: 2 x 25 cc portions |

| 7. Liberation | The free base is liberated from its sulfate salt by making an aqueous solution alkaline with saturated sodium hydroxide. | 2,4-TDA Sulfate: 49 gWater: 200 ccSaturated NaOH solution |

| 8. Purification | The crude diaminotoluene is purified by recrystallization from benzene. | Benzene: ~212 g |

| Yield | The final yield of purified this compound is 22.5 g. | 74% based on the starting dinitrotoluene |

Experimental Workflow

The laboratory procedure involves distinct steps for reaction, isolation, and purification.

Product Purification

Crude TDA from industrial synthesis is typically a mixture of isomers, primarily 80% 2,4-TDA and 20% 2,6-TDA, along with other by-products.[18][19] For applications requiring high-purity 2,4-TDA, such as in dye manufacturing, further purification is necessary.[18]

Common purification methods include:

-

Vacuum Distillation: This technique is used to separate the 2,4- and 2,6-isomers from less volatile (high boilers) and more volatile (low boilers) impurities.[20][21]

-

Recrystallization: The crude TDA mixture can be purified by recrystallization from a suitable solvent system. A patented method describes using a mixture of water and an organic solvent like methanol or ethanol to selectively crystallize the 2,4-isomer.[18]

Table 3: Example Recrystallization Protocol for 2,4-TDA Purification[18]

| Parameter | Description |

|---|---|

| Starting Material | Mixture of 2,4- and 2,6-diaminotoluene (B122827) (e.g., 80:20 ratio) |

| Solvent System | Distilled water and an organic solvent (e.g., methanol, ethanol) |

| Ratio (Crude:Water:Solvent) | 1 : 0.5-1.5 : 0.5-1.5 (by mass) |

| Dissolution Temperature | 50 - 90 °C (under reflux) |

| Crystallization Temperature | Cool to 5 - 25 °C |

| Isolation | Centrifugation followed by washing and drying |

| Reported Purity | >99.5% |

| Reported Yield | 58 - 65% |

References

- 1. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. imarcgroup.com [imarcgroup.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. acs.org [acs.org]

- 10. acs.org [acs.org]

- 11. Raney nickel - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN103977818A - Raney nickel catalyst used for low-pressure hydrogenation of dinitrotoluenem, preparation method and application thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Macro-Kinetics of Catalytic Hydrogenation of this compound without Extra Solvent-Academax [zhxq.academax.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Process for purifying this compound by recrystallization - Eureka | Patsnap [eureka.patsnap.com]

- 19. Method and device for separating and purifying 2, 4-diaminotoluene in toluenediamine mixture - Eureka | Patsnap [eureka.patsnap.com]

- 20. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]

- 21. US7307190B2 - Process for the preparation of toluenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Diaminotoluene (B122806) (2,4-DAT), an aromatic amine, is a significant industrial chemical primarily utilized as a precursor in the synthesis of toluene (B28343) diisocyanate (TDI), a key component in the production of polyurethanes. It also finds applications in the manufacturing of dyes for textiles, leather, and furs. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and relevant biological pathways, to support research and development activities.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for its fundamental properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to colorless or brown crystalline solid/powder. Tends to darken on exposure to air and light. | |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Melting Point | 97-99 °C | |

| Boiling Point | 283-285 °C | |

| Density | 1.26 g/cm³ at 20 °C | |

| Vapor Pressure | 0.017 hPa at 25 °C | |

| Water Solubility | 50 g/L at 25 °C | |

| Solubility in other solvents | Soluble in alcohol and ether. | |

| LogP (Octanol-Water Partition Coefficient) | 0.074 at 20 °C | |

| pKa | 5.02 ± 0.10 (Predicted) | |

| Flash Point | 149 °C | |

| Refractive Index | 1.5103 (estimate) |

Table 2: Chemical and Safety Information for this compound

| Property | Information | Reference |

| Chemical Name | 4-methylbenzene-1,3-diamine | |

| CAS Number | 95-80-7 | |

| Chemical Reactivity | Neutralizes acids in exothermic reactions. Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Reacts vigorously with oxidizing agents. May generate flammable hydrogen gas in combination with strong reducing agents. | |

| Hazardous Decomposition Products | Emits toxic fumes of nitrogen oxides when heated to decomposition. | |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. | |

| Toxicity | Toxic by ingestion and inhalation. Irritates skin and eyes. Acute exposure can cause methemoglobinemia, cyanosis, and anemia. | |

| LD50 (Oral, Rat) | 250-300 mg/kg |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below. These protocols are fundamental for quality control and research purposes.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography.

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Synthesis of this compound from 2,4-Dinitrotoluene (B133949)

Objective: To synthesize this compound via the reduction of 2,4-dinitrotoluene.

Methodology:

-

Reaction Setup: 2,4-dinitrotoluene is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Reducing Agent: A reducing agent, such as iron powder in the presence of a small amount of acid (e.g., hydrochloric acid), is added to the solution. Alternatively, catalytic hydrogenation using a nickel catalyst can be employed.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring for a specified period to ensure complete reduction of the nitro groups.

-

Work-up: After the reaction is complete, the mixture is cooled and made alkaline to precipitate iron hydroxides. The product is then extracted with an organic solvent.

-

Purification: The extracted this compound is purified by recrystallization from a suitable solvent (e.g., water or benzene) to yield the final product.

Visualizations

The following diagrams illustrate key workflows and biological pathways involving this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Metabolic activation pathway of this compound leading to genotoxicity.

A Comprehensive Technical Guide to 2,4-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 2,4-Diaminotoluene (B122806) (2,4-DAT), a significant chemical intermediate. It covers its fundamental chemical identity, physical and chemical properties, synthesis protocols, primary applications, and critical toxicological data. The information is structured to serve as a vital resource for professionals in research and development.

Chemical Identification

This compound is an aromatic organic compound.[1] It is one of six isomers of diaminotoluene.[1][2]

| Identifier | Value |

| IUPAC Name | 4-methylbenzene-1,3-diamine[1][3][4] |

| CAS Number | 95-80-7[1][3][4][5] |

| Chemical Formula | C₇H₁₀N₂[1][3][4][6] |

| Molecular Weight | 122.17 g/mol [1][4][6][7] |

| Synonyms | 2,4-Toluenediamine (2,4-TDA), m-Tolylenediamine, Toluene-2,4-diamine[1][2][6][8] |

Physicochemical Properties

2,4-DAT is a colorless to brown crystalline solid.[2][7][9] It tends to darken upon exposure to air and storage.[7] It is soluble in water, alcohol, and ether.[2]

| Property | Value | Reference |

| Appearance | White to gray to brown powder or crystals.[6][7] | [6][7] |

| Melting Point | 97 to 99 °C (207 to 210 °F) | [1] |

| Boiling Point | 283 to 285 °C (541 to 545 °F) | [1][10] |

| Density | 1.26 g/cm³ (at 20°C) | [9][11] |

| Vapor Pressure | 0.017 hPa (at 25 °C) | [9] |

| Water Solubility | 3.5 g/100ml (at 20 °C) | [7][11] |

| Log P (Octanol/Water) | 0.35 | [11] |

Synthesis Protocols

The primary industrial and laboratory methods for synthesizing this compound involve the reduction of 2,4-dinitrotoluene (B133949).

Industrial Synthesis: Catalytic Hydrogenation

The most common industrial method is the hydrogenation of 2,4-dinitrotoluene.

-

Reactants : 2,4-dinitrotoluene, Hydrogen gas (H₂).

-

Catalyst : Nickel catalyst, often Raney nickel.[1][2] Recently, ferrite-supported palladium catalysts (e.g., Pd/NiFe₂O₄) have been shown to be highly efficient.[12]

-

Procedure : The reaction involves treating 2,4-dinitrotoluene with hydrogen gas in the presence of the nickel catalyst. This process reduces both nitro groups to amino groups. Commercial samples produced this way may contain up to 20% of the 2,6-isomer.[1][2]

Laboratory Synthesis: Reduction with Iron

A common laboratory-scale method involves the reduction of 2,4-dinitrotoluene using iron powder in an acidic medium.[1][13]

-

Reactants : 2,4-dinitrotoluene (0.25 mole), iron powder (1.5 moles), 50% ethyl alcohol, concentrated hydrochloric acid.[13]

-

Apparatus : 500-cc three-necked flask, reflux condenser, mechanical stirrer.[13]

-

Methodology :

-

Place 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 cc of 50% ethyl alcohol into the flask.[13]

-

Heat the mixture to boiling on a water bath and start the stirrer.[13]

-

Slowly add a solution of 5.2 cc (0.06 mole) of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol.[13] The reaction temperature should be maintained below 80°C.[10]

-

After the acid addition is complete, reflux the mixture for an additional two hours.[13]

-

While the solution is still hot, filter to remove the iron residue. Wash the flask and the iron residue with two 50-cc portions of 95% ethyl alcohol.[13]

-

Combine the filtrates and allow them to cool. The this compound will crystallize as fine white needles.[10]

-

Filter the crystals. The filtrate can be concentrated to yield a second crop of crystals.[10]

-

Caption: Laboratory synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily used as a chemical intermediate in the synthesis of other compounds.

-

Polyurethane Production : Its main application is as a precursor to Toluene Diisocyanate (TDI), a key monomer for producing polyurethane foams, elastomers, and coatings.[1][2][6][9]

-

Dye Synthesis : It is used to produce azo dyes for textiles, leather, and biological stains.[2][6] For instance, its reaction with benzenediazonium (B1195382) chloride yields the cationic azo dye Basic Orange 1.[1]

-

Pharmaceutical Research : 2,4-DAT serves as a building block in the synthesis of various pharmaceutical compounds, including some anti-cancer drugs.[6]

-

Other Industrial Uses : It is also used in the preparation of impact-resistant resins, antioxidants, hydraulic fluids, and fungicide stabilizers.[7][9]

Caption: Major applications of this compound as a chemical intermediate.

Toxicology and Safety

This compound is classified as a hazardous substance with significant health risks. It is crucial for researchers and laboratory personnel to handle this chemical with extreme caution.

Carcinogenicity

Multiple agencies have classified 2,4-DAT based on extensive animal studies.

-

IARC Classification : Group 2B, "possibly carcinogenic to humans."[5][14]

-

NTP Classification : "Reasonably anticipated to be a human carcinogen."[5][15]

-

EPA Classification : Probable human carcinogen.[5]

Studies in experimental animals have shown that dietary administration of 2,4-DAT causes liver cancer in female mice and increases liver tumors in rats of both sexes.[15] It also caused mammary-gland tumors in female rats.[15]

Genotoxicity and Mechanism of Action

This compound is considered genotoxic.[14] Its carcinogenicity is linked to its metabolic activation in the liver, leading to the formation of DNA adducts.

-

Experimental Evidence : In a study using F-344 rats, 2,4-DAT was found to induce approximately 6,500 times more DNA adducts in the liver than its non-carcinogenic isomer, 2,6-diaminotoluene.[16] It also significantly promoted the growth of preneoplastic foci in diethylnitrosamine-initiated hepatocytes.[16] This suggests a mechanism involving both genotoxic (DNA damage) and non-genotoxic (tumor promotion) activities.[16]

Caption: Postulated mechanism of this compound carcinogenicity.

Acute and Chronic Toxicity

Exposure to 2,4-DAT can cause a range of adverse health effects. It can be absorbed through the skin and by inhalation.[17]

| Exposure Type | Effects | Reference |

| Acute Oral Toxicity (Rats) | LD₅₀: 73 mg/kg (female), 136 mg/kg (male). High acute toxicity. | [14] |

| Acute Dermal Toxicity (Rats) | LD₅₀: 1200 mg/kg. Moderate acute toxicity. | [14] |

| Acute Human Exposure | Severe skin and eye irritation, potential for permanent blindness, respiratory issues, methemoglobinemia (leading to cyanosis, headache, dizziness), convulsions, and coma.[7][9][17] | [7][9][17] |

| Chronic/Repeated Exposure | May cause skin sensitization, damage to the liver and kidneys, and affect the nervous system. Suspected of damaging fertility.[8][11][17] | [8][11][17] |

Conclusion

This compound is a chemical of significant industrial importance, particularly in the polyurethane industry. However, its utility is matched by its considerable toxicity, including probable human carcinogenicity driven by genotoxic and tumor-promoting mechanisms. Professionals working with this compound must adhere to strict safety protocols, including minimizing exposure through engineering controls and appropriate personal protective equipment. A thorough understanding of its chemical properties, synthesis pathways, and toxicological profile is essential for its safe handling and for the development of safer alternatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | CAS 95-80-7 | LGC Standards [lgcstandards.com]

- 5. healthvermont.gov [healthvermont.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 95-80-7 | TCI EUROPE N.V. [tcichemicals.com]

- 9. This compound | 95-80-7 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]

- 12. This compound 98 95-80-7 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

The Solubility of 2,4-Diaminotoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminotoluene (2,4-TDA), an aromatic amine, is a critical industrial intermediate, primarily in the synthesis of toluene (B28343) diisocyanate (TDI), a monomer for polyurethane production.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification methods, and ensuring safe handling and formulation. This technical guide provides a comprehensive overview of the known solubility of this compound, details a standard protocol for its experimental determination, and visualizes key related processes.

Data Presentation: Solubility Profile of this compound

The solubility of this compound varies significantly between aqueous and organic media. While quantitative data for its solubility in water is available, information for organic solvents is largely qualitative. The following tables summarize the available data from various chemical databases and reports. It is important to note the discrepancies in reported aqueous solubility values, which may stem from different experimental conditions such as temperature and pH.

Table 1: Quantitative Solubility of this compound in Water

| Solubility Value | Temperature | Source(s) |

| 7.74 g/L | 25 °C | [3] |

| 35 g/L (3.5 g/100mL) | 20 °C | [4][5] |

| 50 g/L | 25 °C | [6] |

| 1 - 5 g/L (1-5 mg/mL) | ~21 °C (70°F) | [4][7] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Source(s) |

| Ethanol | Very Soluble | [4] |

| Ethyl Ether | Very Soluble | [4] |

| Alcohol (general) | Soluble | [1][7] |

| Ether (general) | Soluble | [1][7] |

| Benzene | Soluble | [1][2] |

| Acetone | Soluble | [4] |

| Carbon Disulfide | Soluble | [4] |

| Hot Benzene | Freely Soluble |

Note: Despite extensive searches, specific quantitative solubility data (e.g., in g/100mL) for this compound in common organic solvents remains elusive in publicly available literature. The qualitative descriptors are based on established chemical handbooks and databases.

Experimental Protocols: Determining Thermodynamic Solubility

The most reliable and widely accepted method for determining the thermodynamic solubility of a solid compound is the Shake-Flask Method . This method establishes the equilibrium between the undissolved solid and the solvent, providing a measure of the true maximum concentration of the solute in the solvent at a given temperature.

Shake-Flask Method Protocol

1. Materials & Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed, with visible solid remaining after equilibration.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that could lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the same solvent used for dissolution) to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV). Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as g/L or mol/L.

Mandatory Visualizations

Key Industrial Synthesis Pathway

The primary industrial application of this compound is as a precursor to Toluene Diisocyanate (TDI). The process involves the catalytic hydrogenation of 2,4-Dinitrotoluene followed by phosgenation.[8]

Caption: Industrial synthesis route from 2,4-Dinitrotoluene to Toluene Diisocyanate (TDI).

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for the shake-flask thermodynamic solubility determination method.

References

- 1. This compound CAS#: 95-80-7 [m.chemicalbook.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]

- 6. This compound | 95-80-7 [chemicalbook.com]

- 7. 2,4-TOLUENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,4-Diaminotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diaminotoluene (TDA), a compound of significant interest in various chemical and pharmaceutical applications. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and related fields.

Introduction

This compound, with the chemical formula C₇H₁₀N₂, is an aromatic amine that serves as a crucial intermediate in the synthesis of numerous organic compounds, including dyes and polymers.[1] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This guide summarizes the key spectroscopic data and provides generalized experimental protocols for obtaining such data.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound